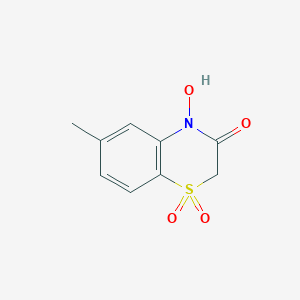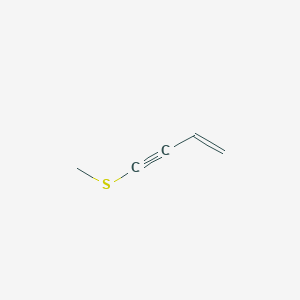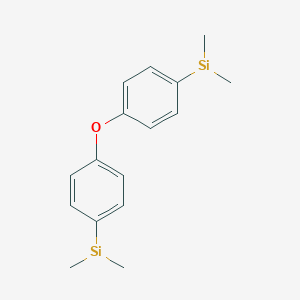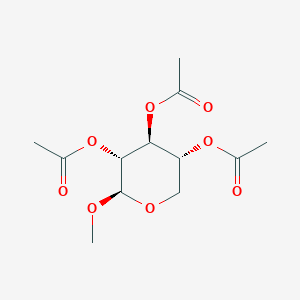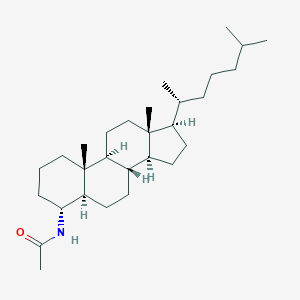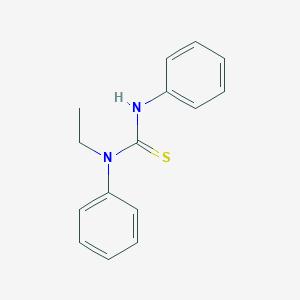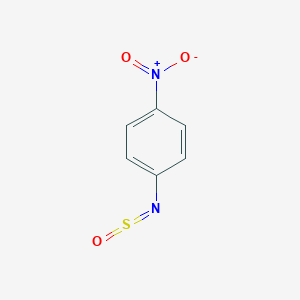
Aniline, p-nitro-N-sulfinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aniline, p-nitro-N-sulfinyl- is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has unique properties that make it useful for a variety of applications, including its ability to act as a potent inhibitor of certain enzymes. In
Wissenschaftliche Forschungsanwendungen
Aniline, p-nitro-N-sulfinyl-, has been extensively studied for its potential use in scientific research. One of its primary applications is as an inhibitor of certain enzymes, particularly those involved in the biosynthesis of cholesterol. This inhibition can have a significant impact on the regulation of cholesterol levels in the body and may have potential therapeutic applications for the treatment of hypercholesterolemia.
Wirkmechanismus
The mechanism of action of aniline, p-nitro-N-sulfinyl-, involves its ability to bind to the active site of certain enzymes, thereby inhibiting their activity. This inhibition occurs through the formation of a covalent bond between the compound and the enzyme, which prevents the enzyme from carrying out its normal function. The specific enzymes that are targeted by aniline, p-nitro-N-sulfinyl-, vary depending on the application, but they typically involve those involved in the biosynthesis of cholesterol or other important metabolic pathways.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of aniline, p-nitro-N-sulfinyl-, are primarily related to its ability to inhibit certain enzymes. This inhibition can have a significant impact on the regulation of cholesterol levels in the body, as well as other metabolic pathways. In addition, the compound has been shown to have anti-inflammatory properties, which may have potential therapeutic applications for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Aniline, p-nitro-N-sulfinyl-, has several advantages for use in lab experiments. It is a potent inhibitor of certain enzymes, which makes it useful for studying the role of these enzymes in various metabolic pathways. In addition, the compound is relatively stable and can be easily synthesized in large quantities. However, there are also limitations to its use, including its potential toxicity and the need for careful control of its synthesis and handling.
Zukünftige Richtungen
There are several future directions for research on aniline, p-nitro-N-sulfinyl-. One area of interest is the development of new applications for the compound, particularly in the treatment of hypercholesterolemia and other metabolic disorders. In addition, there is a need for further studies on the toxicity and safety of the compound, as well as its potential interactions with other drugs or compounds. Finally, there is a need for continued research into the mechanism of action of aniline, p-nitro-N-sulfinyl-, and its potential use in the development of new therapeutic agents.
Synthesemethoden
The synthesis of aniline, p-nitro-N-sulfinyl-, involves the reaction of aniline with sulfur dioxide and nitric oxide. This reaction results in the formation of the desired compound, which can then be purified through a series of chemical processes. The purity of the final product is critical for its use in scientific research, and the synthesis method must be carefully controlled to ensure that the compound is of sufficient quality.
Eigenschaften
CAS-Nummer |
13165-67-8 |
|---|---|
Produktname |
Aniline, p-nitro-N-sulfinyl- |
Molekularformel |
C6H4N2O3S |
Molekulargewicht |
184.17 g/mol |
IUPAC-Name |
1-nitro-4-(sulfinylamino)benzene |
InChI |
InChI=1S/C6H4N2O3S/c9-8(10)6-3-1-5(2-4-6)7-12-11/h1-4H |
InChI-Schlüssel |
VFCGVVBHMYTZSL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=S=O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1N=S=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



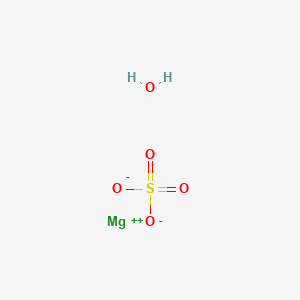
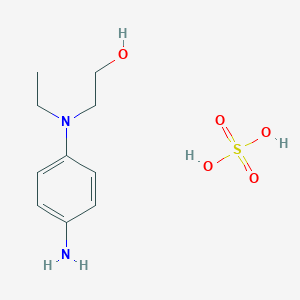
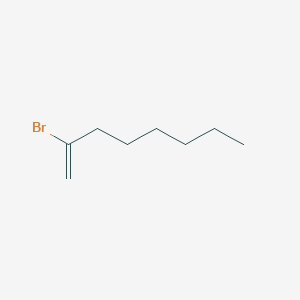
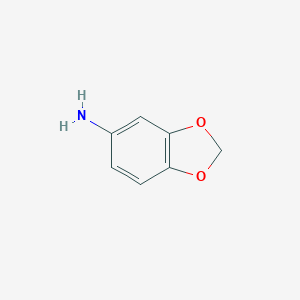
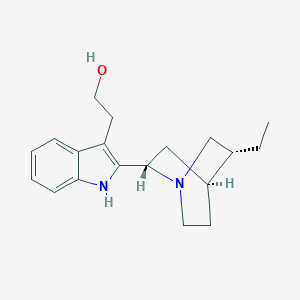
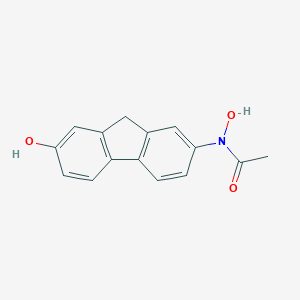
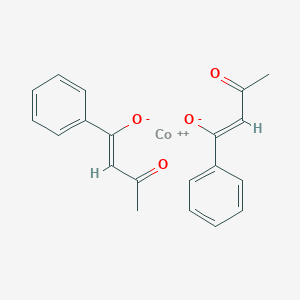
![(E)-2-[2-(3-pyridyl)vinyl]pyridine](/img/structure/B81401.png)
